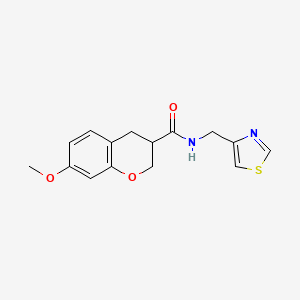![molecular formula C16H26N2O2 B7536399 N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound was first synthesized in 2012 by the French pharmaceutical company Biotrial, and has since gained attention due to its unique structure and mechanism of action.
作用机制
BIA 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the brain, which can reduce pain and seizures. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can enhance their therapeutic effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which can reduce pain and seizures. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects. However, the exact biochemical and physiological effects of BIA 10-2474 are still being studied.
实验室实验的优点和局限性
BIA 10-2474 has several advantages for lab experiments, including its high purity and specificity for FAAH inhibition. However, the compound has also been shown to have some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider these factors when designing experiments using BIA 10-2474.
未来方向
There are several future directions for research on BIA 10-2474, including:
1. Further studies on the biochemical and physiological effects of the compound, including its effects on other enzymes and receptors in the brain.
2. Development of more specific and potent FAAH inhibitors for therapeutic use.
3. Studies on the potential use of BIA 10-2474 in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the potential toxicity and safety concerns associated with the use of BIA 10-2474.
5. Studies on the potential use of BIA 10-2474 in other therapeutic areas, such as cancer and inflammation.
In conclusion, BIA 10-2474 is a small molecule inhibitor that has shown potential for therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. While there are still some limitations and safety concerns associated with the use of BIA 10-2474, further research in this area has the potential to lead to the development of new and effective treatments for these debilitating conditions.
合成方法
The synthesis of BIA 10-2474 involves several steps, including the reaction of piperidine with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to form the final product. This synthesis method has been optimized to produce high yields of BIA 10-2474 with high purity.
科学研究应用
BIA 10-2474 has been studied extensively for its potential therapeutic use in treating neurological disorders, particularly chronic pain and epilepsy. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can reduce pain and seizures.
属性
IUPAC Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-4-6-18(7-5-15)16(20)10-14-9-12-2-3-13(14)8-12/h12-15H,2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOYNFANVTRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7536321.png)
![(E)-3-(9-ethylcarbazol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B7536331.png)
![N-[2-(furan-2-carbonylamino)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536337.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536345.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B7536352.png)

![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)piperidine-1-carboxamide](/img/structure/B7536363.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(3-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7536377.png)

![N~1~-{4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7536391.png)
![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)